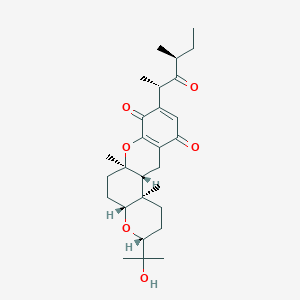
コクリオキノンB
概要
説明
Synthesis Analysis
The first total synthesis of a closely related compound, epi-cochlioquinone A, showcases a highly convergent method, which might provide insights into Cochlioquinone B's synthesis. Key reactions involve [3+3] cycloaddition, asymmetric vinylogous Mukaiyama aldol reaction, and stereoselective conjugate additions, highlighting complex synthetic routes for such compounds (Hosokawa et al., 2010).
Molecular Structure Analysis
Cochlioquinones, including Cochlioquinone B, are characterized by a p-benzoquinone ring linked to a sesquiterpene moiety and a C7 side-chain. This unique structure was elucidated through chemical, spectroscopic, and crystallographic evidence, providing a basis for understanding its chemical reactivity and biological activities (Carruthers et al., 1971).
Chemical Reactions and Properties
Cochlioquinone B derivatives have been studied for their ability to regulate autophagy through specific signaling pathways, such as PAK1/Akt1/mTOR, indicating a complex interaction with biological systems. This regulatory role suggests that Cochlioquinone B can influence cellular processes, which could be linked to its chemical reactivity (Zhu et al., 2020).
科学的研究の応用
抗菌活性
コクリオキノンBは、顕著な抗菌活性を有する化合物として同定されています . This compoundは、一般的なStaphylococcus aureusおよびメチシリン耐性S.aureusに対して中程度の活性を示し、最小発育阻止濃度(MIC)値は12.5〜100μg/mLです . これは、this compoundが、特に耐性病原体に対して、新しい抗菌薬の開発に使用される可能性があることを示唆しています。
抗真菌相乗効果
抗菌特性に加えて、this compoundは、Candida albicansに対して相乗的な抗真菌活性を示します . MIC値は12.5〜25μg/mLの範囲であり、抗真菌薬開発のための有望な候補であることを示しています .
ゲノムマイニング
This compoundの研究は、ゲノムマイニングを通じてメローテルペノイドの多様性を明らかにするための新しい方向性を提供してきました . このアプローチにより、同様の特性を持つ他の化合物の発見につながる可能性があり、このクラスの化合物の潜在的な用途を拡大します。
Pseudomonas aeruginosa感染症に対する防御
This compound誘導体であるCoB1は、Pseudomonas aeruginosa感染症に対する宿主防御に役割を果たすことがわかりました . それは、生体内および試験管内の両方で、肺胞マクロファージにおける細胞保護オートファジーを活性化します , これは、P. aeruginosa感染症の治療における潜在的な用途を示唆しています。
オートファジーの調節
同じthis compound誘導体であるCoB1は、PAK1/Akt1/mTORシグナル伝達経路を通じてオートファジーを調節することが示されています
作用機序
Target of Action
Cochlioquinone B, a derivative of cochlioquinone, primarily targets the PAK1/Akt1/mTOR signaling pathway . This pathway plays a crucial role in regulating autophagy, a cellular process that aids in the removal of unnecessary or dysfunctional components .
Mode of Action
Cochlioquinone B interacts with its targets by activating cytoprotective autophagy in alveolar macrophages (AMs) both in vivo and in vitro . It induces autophagy in mouse AMs by decreasing PAK1 expression via the ubiquitination-mediated degradation pathway . The inhibition of PAK1 decreases the phosphorylation level of Akt, blocks the Akt/mTOR signaling pathway, and promotes the release of the ULK1/2–Atg13–FIP200 complex from mTOR to initiate autophagosome formation .
Biochemical Pathways
The primary biochemical pathway affected by Cochlioquinone B is the PAK1/Akt1/mTOR signaling pathway . This pathway is crucial for the regulation of autophagy, a process that helps maintain cellular homeostasis. By inhibiting PAK1, Cochlioquinone B blocks the Akt/mTOR signaling pathway, promoting the release of the ULK1/2–Atg13–FIP200 complex from mTOR. This leads to the initiation of autophagosome formation, which enhances the bacterial clearance capacity .
Pharmacokinetics
Its ability to induce autophagy in alveolar macrophages both in vivo and in vitro suggests that it can be absorbed and distributed within the body to exert its effects .
Result of Action
The action of Cochlioquinone B results in weakened lung injury, reduced bacterial systemic dissemination, decreased mortality, and dampened inflammatory responses in mice infected with Pseudomonas aeruginosa . By inducing autophagy, it increases the bacterial clearance capacity of alveolar macrophages, thereby enhancing the host’s defense against infection .
Action Environment
As a natural product derived from salvia miltiorrhiza endophytic bipolaris sorokiniana, it’s plausible that factors such as temperature, ph, and presence of other biological molecules could potentially influence its action .
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Cochlioquinone B is known to interact with certain enzymes in the biochemical reactions. It inhibits NADH oxidase and NADH-2,3-dimethoxy-5-pentyl-1,4-benzoquinone reductase from bovine heart mitochondria .
Cellular Effects
Cochlioquinone B has been found to have effects on various types of cells. For instance, it has been shown to activate cytoprotective autophagy in alveolar macrophages (AMs) both in vivo and in vitro .
Molecular Mechanism
The molecular mechanism of Cochlioquinone B involves its interaction with certain biomolecules. It has been found to decrease PAK1 expression via the ubiquitination-mediated degradation pathway, which leads to the activation of cytoprotective autophagy .
Temporal Effects in Laboratory Settings
It is known that its effects on cellular function can be observed over time, particularly in relation to its role in activating cytoprotective autophagy .
特性
IUPAC Name |
(3R,4aR,6aR,12aR,12bR)-3-(2-hydroxypropan-2-yl)-6a,12b-dimethyl-9-[(2S,4S)-4-methyl-3-oxohexan-2-yl]-1,2,3,4a,5,6,12,12a-octahydropyrano[3,2-a]xanthene-8,11-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H40O6/c1-8-15(2)23(30)16(3)17-13-19(29)18-14-20-27(6)11-9-21(26(4,5)32)33-22(27)10-12-28(20,7)34-25(18)24(17)31/h13,15-16,20-22,32H,8-12,14H2,1-7H3/t15-,16-,20+,21+,22+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTPNSKLZWVYKGK-WWURSIHSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)C(C)C1=CC(=O)C2=C(C1=O)OC3(CCC4C(C3C2)(CCC(O4)C(C)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)C(=O)[C@@H](C)C1=CC(=O)C2=C(C1=O)O[C@@]3(CC[C@@H]4[C@@]([C@H]3C2)(CC[C@@H](O4)C(C)(C)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H40O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401099098 | |
| Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401099098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
472.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32450-26-3 | |
| Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32450-26-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cochlioquinone B | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032450263 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (3R,4aR,6aR,12aR,12bR)-9-[(1S,3S)-1,3-Dimethyl-2-oxopentyl]-1,2,3,4a,5,6,6a,12,12a,12b-decahydro-3-(1-hydroxy-1-methylethyl)-6a,12b-dimethylpyrano[3,2-a]xanthene-8,11-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401099098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the mechanism of action of Cochlioquinone B against Pseudomonas aeruginosa infection?
A1: Cochlioquinone B induces cytoprotective autophagy in alveolar macrophages, enhancing their ability to clear P. aeruginosa []. This process is mediated through the PAK1/Akt1/mTOR signaling pathway. Cochlioquinone B promotes the ubiquitination-mediated degradation of PAK1, leading to decreased phosphorylation of Akt. This inhibition of the Akt/mTOR pathway releases the ULK1/2–Atg13–FIP200 complex, ultimately triggering autophagosome formation and bacterial clearance [].
Q2: What is the structural characterization of Cochlioquinone B?
A2: While specific spectroscopic data for Cochlioquinone B is not provided in the provided excerpts, it is identified as a sesquiterpene quinone []. Its structure is closely related to Cochlioquinone A, which is an intramolecular redox isomer of Isocochlioquinone A []. Further research is needed to elucidate its complete spectroscopic characterization.
Q3: What are the sources of Cochlioquinone B?
A4: Cochlioquinone B has been isolated from various fungal species, including Bipolaris bicolor [], Drechslera dematioidea [], and Bipolaris sorokiniana [, ]. Interestingly, Bipolaris sorokiniana isolated as an endophyte from Salvia miltiorrhiza yielded a novel derivative of Cochlioquinone B named CoB1 [].
Q4: Has Cochlioquinone B been tested in in vivo models of infection?
A5: Yes, a study using a P. aeruginosa infection model in mice demonstrated that treatment with CoB1, a novel Cochlioquinone B derivative, led to reduced lung injury, decreased bacterial dissemination, improved survival rates, and dampened inflammatory responses compared to untreated mice [].
Q5: What are the potential applications of Cochlioquinone B in drug development?
A6: Cochlioquinone B and its derivatives show promise as potential therapeutic agents for treating bacterial and fungal infections, particularly those caused by P. aeruginosa and Candida albicans [, ]. Its ability to modulate autophagy through the PAK1/Akt1/mTOR pathway makes it an attractive target for further research and development.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





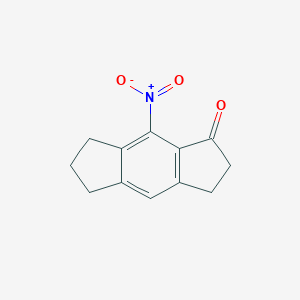
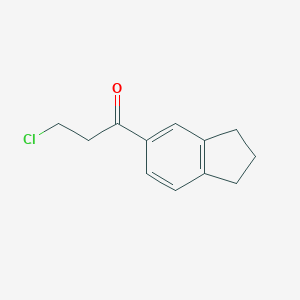
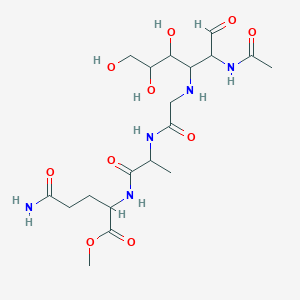
![2-[2-(4'-Chloro-biphenyl-4-YL)-2-oxo-ethyl]acrylic acid](/img/structure/B17847.png)
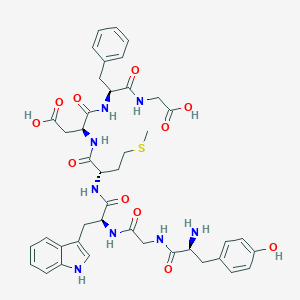
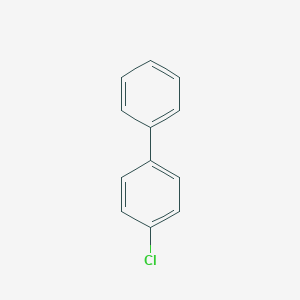
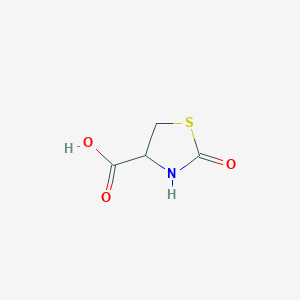

![(4E)-1-(3-acetylphenyl)-4-[[2-[[(E)-[1-(3-acetylphenyl)-4,5-dioxo-2-sulfanylidenepyrrolidin-3-ylidene]-phenylmethyl]amino]ethylamino]-phenylmethylidene]-5-sulfanylidenepyrrolidine-2,3-dione](/img/structure/B17860.png)
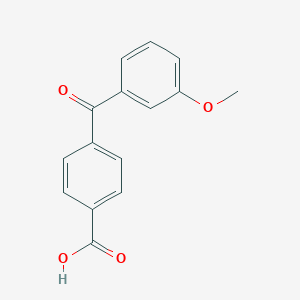
![N,N-Diethyl-4-[hydroxy(3-methoxyphenyl)methyl]benzamide](/img/structure/B17865.png)
![4-[(Chloro)(3-methoxyphenyl)methyl]-N,N-diethylbenzamide](/img/structure/B17866.png)